molecular formula C8H13NO B130398 Tropinone CAS No. 532-24-1

Tropinone

Cat. No. B130398
CAS RN: 532-24-1
M. Wt: 139.19 g/mol
InChI Key: QQXLDOJGLXJCSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first synthesis of tropinone was by Richard Willstätter in 1901 . The synthesis started from the seemingly related cycloheptanone, but required many steps to introduce the nitrogen bridge . The 1917 synthesis by Robinson is considered a classic in total synthesis due to its simplicity and biomimetic approach . The synthesis is a good example of a biomimetic reaction or biogenetic-type synthesis because biosynthesis makes use of the same building blocks .


Molecular Structure Analysis

Tropinone has a molecular formula of C8H13NO . It possesses the 8-azabicyclo [3.2.1]octane core bicyclic structure that defines this alkaloid class .


Chemical Reactions Analysis

Tropinone is involved in various chemical reactions. For instance, it is a key precursor in the synthesis of important alkaloids and pharmaceuticals, such as cocaine and atropine . The reaction mechanism of tropinone biosynthesis has been studied .


Physical And Chemical Properties Analysis

Tropinone is a colorless crystalline solid with a characteristic odor . It has a molecular weight of approximately 139.19 g/mol . It exhibits a high melting point of around 40-44°C .

Scientific Research Applications

Tropinone Synthesis and Biosynthesis

Tropinone plays a crucial role as an intermediate in the biosynthesis of tropane alkaloids. A study by Bedewitz et al. (2018) revealed the mechanism of tropinone biosynthesis involving a non-canonical polyketide synthase and cytochrome P450-mediated catalysis in Atropa belladonna. This understanding opens pathways for tropane engineering in non-tropane producing plants.

Tropinone Reductases in Plant Metabolism

Research has shown that tropinone reductases (TRs) are essential enzymes in tropane alkaloid biosynthesis. A study by Kaiser et al. (2006) investigated TRs in potato, demonstrating their involvement in the formation of calystegines. Similarly, Kushwaha et al. (2013) characterized a recombinant tropine biosynthetic tropinone reductase from Withania coagulans, which is vital for medicinal tropane ester biosynthesis.

Enhancement of Tropane Alkaloid Production

Genetic engineering targeting tropinone reductases can enhance tropane alkaloid production. Kai et al. (2009) achieved this in Anisodus acutangulus, leading to increased levels of hyoscyamine and scopolamine, which are valuable in medical applications.

Tropinone Derivatives and Their Applications

The study of tropinone derivatives opens up potential applications in medicinal chemistry. Yin et al. (2017) synthesized tropinone derivatives and evaluated their antitumor activities, demonstrating significant cytotoxic effects against various human cancer cells.

Novel Tropinone Reductase-Like Genes

Exploring novel tropinone reductase-like genes can provide insights into secondary metabolite biosynthesis in plants. Cheng et al. (2013) characterized a novel tropinone reductase-like gene in Dendrobium nobile, suggesting its role in the biosynthetic pathway of secondary metabolites.

Safety And Hazards

Tropinone can be harmful if swallowed and causes severe skin burns and eye damage . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

There are ongoing efforts to engineer a microbial biosynthesis platform for de novo production of tropine, a key intermediate in the biosynthetic pathway of medicinal tropane alkaloids such as scopolamine .

Relevant Papers There are several relevant papers on tropinone. For instance, a paper titled “Tropine Forming Tropinone Reductase Gene from” discusses the heterologous expression of the tropinone reductase gene . Another paper titled “Engineering a microbial biosynthesis platform for de novo” demonstrates the de novo production of tropine .

properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXLDOJGLXJCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4827-85-4 (hydrochloride), 74051-45-9 (hydrobromide)
Record name 3-Tropinone
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DSSTOX Substance ID

DTXSID30862133
Record name 8-Methyl-8-azabicyclo(3.2.1)octan-3-one
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Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropinone

CAS RN

532-24-1
Record name Tropinone
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Record name 3-Tropinone
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Record name Tropinone
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Record name 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-
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Record name 8-Methyl-8-azabicyclo(3.2.1)octan-3-one
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Record name Tropinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,340
Citations
R Robinson - Journal of the Chemical society, Transactions, 1917 - pubs.rsc.org
… improbable that cocaine would synthesised from artificial tropinone, and that the feasibility the … he be of of he other hand, given readily accessible tropinone, the technical preparation of …
Number of citations: 792 pubs.rsc.org
B Dräger - Phytochemistry, 2006 - Elsevier
… Both tropinone reductases reduce the precursor tropinone to … expression of both tropinone reductases enabled kinetic … Stereospecificity of reduction is achieved by binding tropinone in …
Number of citations: 106 www.sciencedirect.com
W Parker, RA Raphael, DI Wilkinson - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… A portion of the crude tropinone (100 mg.) was warmed with piperonaldehyde (300 mg.) in … tropinone, mp and mixed mp 212-213". From aqueous acetone, the tropinone gave a picrate …
Number of citations: 22 pubs.rsc.org
A Armstrong, G Ahmed… - The Journal of …, 2002 - ACS Publications
Several α-substituted N-carbethoxytropinones have been evaluated as catalysts for asymmetric epoxidation of alkenes with Oxone, via a dioxirane intermediate. α-Fluoro-N-…
Number of citations: 98 pubs.acs.org
T Hashimoto, K Nakajima, G Ongena… - Plant physiology, 1992 - academic.oup.com
Tropinone is an alkamine intermediate at the branch point of biosynthetic pathways leading to various tropane alkaloids. Two stereospecifically distinct NADPH-dependent …
Number of citations: 151 academic.oup.com
K Nakajima, T Hashimoto… - Proceedings of the …, 1993 - National Acad Sciences
… ABSTRACT In the biosynthetic pathway of tropane alkaloids, tropinone reductase (EC 1.1.1.236) (TR)-I and TR-ll, respectively, reduce a common substrate, tropinone, stereospeciffcally …
Number of citations: 175 www.pnas.org
A Yamashita, H Kato, S Wakatsuki, T Tomizaki… - Biochemistry, 1999 - ACS Publications
Tropinone reductase-II (TR-II) catalyzes the NADPH-dependent reduction of the carbonyl group of tropinone to a β-hydroxyl group. The crystal structure of TR-II complexed with NADP + …
Number of citations: 62 pubs.acs.org
X Hu, W Liu, Y Yan, H Deng, Y Cai - International Journal of Biological …, 2023 - Elsevier
TAs, including hyoscyamine and scopolamine, were used to treat neuromuscular disorders ranging from nerve agent poisoning to Parkinson's disease. Tropinone reductase I (TR-I; EC …
Number of citations: 3 www.sciencedirect.com
MA Bedewitz, AD Jones, JC D'Auria… - Nature communications, 2018 - nature.com
… Tropinone is the first intermediate in the biosynthesis of the pharmacologically important … Chemical synthesis of tropinone was achieved in 1901 but the mechanism of tropinone …
Number of citations: 74 www.nature.com
K Nakajima, A Yamashita, H Akama… - Proceedings of the …, 1998 - National Acad Sciences
A pair of tropinone reductases (TRs) share 64% of the same amino acid residues and belong to the short-chain dehydrogenase/reductase family. In the synthesis of tropane alkaloids in …
Number of citations: 158 www.pnas.org

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